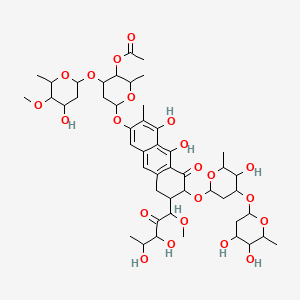
2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate is a complex compound that combines the properties of 2,9-dimethyl-1,10-phenanthroline, palladium, trifluoromethanesulfonate, and diacetate. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate typically involves the following steps:
Preparation of 2,9-dimethyl-1,10-phenanthroline: This can be synthesized by the reaction of 1,10-phenanthroline with methylating agents such as methyl iodide in the presence of a base.
Formation of the Palladium Complex: The 2,9-dimethyl-1,10-phenanthroline ligand is then reacted with a palladium(II) salt, such as palladium(II) acetate, in the presence of trifluoromethanesulfonic acid to form the desired complex.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate can undergo various types of chemical reactions, including:
Oxidation and Reduction: The palladium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands around the palladium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state palladium complex, while substitution could result in a new palladium-ligand complex.
Aplicaciones Científicas De Investigación
2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating diseases involving metal ion imbalances.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate involves:
Molecular Targets: The palladium center can interact with various biological molecules, including DNA and proteins.
Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit specific enzymes by binding to their active sites.
Comparación Con Compuestos Similares
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand used in coordination chemistry.
Palladium(II) acetate: A palladium source used in catalysis.
Trifluoromethanesulfonate: A counterion used in various chemical reactions.
Uniqueness
The uniqueness of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate lies in its combination of these components, resulting in a compound with distinct catalytic and biological properties that are not observed in the individual components alone.
Propiedades
Fórmula molecular |
C33H30F3N4O7Pd2S-3 |
|---|---|
Peso molecular |
896.5 g/mol |
Nombre IUPAC |
2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q2*-2;;;;2*+2/p-3 |
Clave InChI |
XGZVWQIJKMXBBX-UHFFFAOYSA-K |
SMILES canónico |
CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)




![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)

![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)

![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)
